(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone consists of two piperidine rings, one of which is difluorinated, connected by a methanone group . The InChI code provided gives a detailed description of the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H18F2N2O), molecular weight (232.27 g/mol), and its structure . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Structure
(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone and its derivatives have been the subject of research primarily in the context of chemical synthesis and structural analysis. Zheng Rui (2010) detailed the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, through a process involving amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010). Similarly, Riccardo Surmont et al. (2009) focused on synthesizing 3-alkoxy-4,4-difluoropiperidines, which are important building blocks in agrochemical or pharmaceutical chemistry (Riccardo Surmont et al., 2009).
Antimicrobial Activity
A study by L. Mallesha and K. Mohana (2014) synthesized new oxime derivatives of a related compound and evaluated them for antimicrobial activities. Some of these compounds showed good activity against bacterial and fungal strains, indicating their potential in antimicrobial research (L. Mallesha & K. Mohana, 2014).
Structural and Physical Properties
The structural and physical properties of related compounds have been explored in various studies. For instance, C. S. Karthik et al. (2021) performed thermal, optical, etching, structural studies, and theoretical calculations on a compound with a similar structure (C. S. Karthik et al., 2021). B. Revathi et al. (2015) analyzed the crystal structure of an adduct of a related compound, providing insights into its molecular conformation (B. Revathi et al., 2015).
Pharmacokinetics and Metabolism
Raman K. Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a closely related compound, highlighting its potential in pharmaceutical applications (Raman K. Sharma et al., 2012).
Potential in Pain Treatment
Research by Naoki Tsuno et al. (2017) identified novel derivatives of a similar compound as selective antagonists for certain receptors, showing potential in pain treatment (Naoki Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
S. Mallikarjuna et al. (2014) synthesized derivatives of a similar compound and evaluated them for anticancer and antituberculosis activities, demonstrating their potential in treating these conditions (S. Mallikarjuna et al., 2014).
Safety and Hazards
Mechanism of Action
- Piperidine-based compounds, such as piperine, have been found in plants and exhibit antioxidant properties . These compounds often interact with cellular receptors or enzymes.
- For example, N-arylsulfonyl-3-acetylindole derivatives have been studied as HIV-1 inhibitors . These compounds may interfere with viral enzymes or receptors.
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various activities, including antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-2-6-15(8-11)10(16)9-3-1-5-14-7-9/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGTBPEDUINMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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